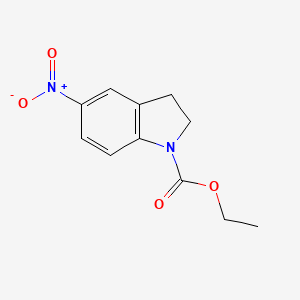

Ethyl 5-nitroindoline-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-nitro-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-17-11(14)12-6-5-8-7-9(13(15)16)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQIUQNZZTHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Nitroindoline 1 Carboxylate

Strategies for the Preparation of Key Indoline (B122111) Intermediates

The construction of the indoline scaffold is a fundamental aspect of synthesizing the target compound. Several methodologies have been developed to achieve this, each with its own advantages and applications.

Methodologies for Regioselective Introduction of the Nitro Group into Indoline Systems

The introduction of a nitro group at the C-5 position of the indoline ring is a critical step. Direct nitration of N-protected indolines is a common approach. An efficient and straightforward method involves the use of ferric nitrate (B79036) as the nitrating agent. tandfonline.comfigshare.comtandfonline.com This process offers high regioselectivity for the C-5 position and proceeds under mild conditions with moderate to excellent yields. tandfonline.comfigshare.comtandfonline.com The reaction is applicable to a wide range of N-protected indolines, including those with formyl, acetyl, and other acyl groups. tandfonline.com

Another strategy involves the nitration of indole (B1671886) itself, followed by reduction of the indole to an indoline. However, direct nitration of indole can be challenging due to the electron-rich nature of the pyrrole (B145914) ring, which can lead to polymerization under acidic conditions. bhu.ac.in Therefore, non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate are often employed. bhu.ac.in

Alternatively, the synthesis can start from a pre-nitrated precursor. For instance, the Fischer indole synthesis using p-nitrophenylhydrazine and a suitable ketone or keto-ester can yield a 5-nitroindole (B16589) derivative. google.comguidechem.com For example, the reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate (B1213749) yields ethyl 5-nitroindole-2-carboxylate. google.comresearchgate.net

Reductive Pathways for the Conversion of Nitroindole to Nitroindoline (B8506331) Core Structures

Once the 5-nitroindole core is established, the next step is the reduction of the indole double bond to form the indoline ring. A common method for this transformation is catalytic hydrogenation. For instance, 1-methyl-5-nitro-1H-indole can be reduced to 1-methyl-5-amino-1H-indole using a palladium on carbon (Pd/C) catalyst. nih.gov

Another effective reducing agent is sodium borohydride (B1222165) in the presence of trifluoroacetic acid. guidechem.com This method allows for the reduction of 5-nitroindole to 5-nitroindoline (B147364). guidechem.com A mixed borohydride system, such as ZrCl4/NaBH4, has also been shown to be effective in the direct conversion of N-alkyl-nitroisatin to the nitroindole nucleus, which can then be further reduced. nih.govresearchgate.net

Cyclization Reactions for the Formation of the Indoline Heterocycle

The indoline ring can also be constructed through various cyclization reactions. The aza-Heck cyclization is a powerful method for synthesizing indoline scaffolds from N-hydroxy anilines, which can be derived from the corresponding nitroarenes. nih.gov This palladium-catalyzed reaction offers good functional group compatibility. nih.gov

Copper-catalyzed cyclization of 2-ethynylanilines with sulfonyl azides provides another route to indoline derivatives under mild conditions. nih.gov Furthermore, palladium-catalyzed cyclization of 2-alkynylaniline derivatives is a significant approach to building the indole and, subsequently, the indoline skeleton. mdpi.com

Direct Synthesis of Ethyl 5-Nitroindoline-1-carboxylate

The direct synthesis of the target compound involves the formation of the N-1 ethyl carbamate (B1207046) moiety on a pre-existing 5-nitroindoline core.

Formation of the N-1 Ethyl Carbamate Moiety

The introduction of the ethyl carbamate group at the N-1 position is typically achieved through N-acylation of 5-nitroindoline.

Ethyl chloroformate is a widely used reagent for the N-dealkylation of tertiary amines, a process that proceeds through a carbamate intermediate. nih.gov In the context of synthesizing this compound, 5-nitroindoline can be reacted with ethyl chloroformate in the presence of a base to form the desired N-1 ethyl carbamate. typeset.ioresearchgate.net This reaction is a standard method for introducing an ethoxycarbonyl group onto a secondary amine.

Similarly, di-tert-butyl dicarbonate (B1257347) can be used to introduce a Boc protecting group at the N-1 position of 5-nitroindoline. nih.gov While this does not directly yield the ethyl carbamate, the Boc group can be subsequently removed and replaced with the desired ethyl carbamate.

The following table summarizes the key synthetic strategies discussed:

| Synthetic Step | Methodology | Key Reagents | Reference(s) |

| Regioselective Nitration | Direct nitration of N-protected indolines | Ferric nitrate | tandfonline.comfigshare.comtandfonline.com |

| Fischer Indole Synthesis | p-Nitrophenylhydrazine, Ethyl pyruvate | google.comresearchgate.net | |

| Indole to Indoline Reduction | Catalytic Hydrogenation | Pd/C, H2 | nih.gov |

| Chemical Reduction | Sodium borohydride, Trifluoroacetic acid | guidechem.com | |

| Mixed Borohydride Reduction | ZrCl4, NaBH4 | nih.govresearchgate.net | |

| Indoline Ring Formation | Aza-Heck Cyclization | N-Hydroxy anilines, Palladium catalyst | nih.gov |

| Copper-Catalyzed Cyclization | 2-Ethynylanilines, Sulfonyl azides, Copper catalyst | nih.gov | |

| N-1 Carbamate Formation | N-Acylation | Ethyl chloroformate, Base | typeset.ioresearchgate.net |

Optimization of Reaction Conditions for Chemo- and Regioselectivity

The precise introduction of the nitro group at the C-5 position of the indoline ring is a critical aspect of the synthesis, demanding careful control over reaction conditions to ensure high chemo- and regioselectivity. In electrophilic aromatic substitution reactions on indole and its derivatives, the position of substitution is highly influenced by the nature of the directing groups already present on the ring and the reaction conditions employed.

For the synthesis of 5-nitroindoles, the directing effect of the substituents on the pyrrole and benzene (B151609) rings of the indoline nucleus is paramount. The order of synthetic steps—nitration versus the introduction of the ethyl carboxylate group—plays a crucial role in determining the final regiochemical outcome. lumenlearning.com For instance, performing nitration on an N-protected indoline can direct the incoming nitro group to the 5-position due to the electronic effects of the protecting group.

Key parameters that are typically optimized to achieve the desired regioselectivity include:

Nitrating Agent: The choice of nitrating agent (e.g., nitric acid, acetyl nitrate, or other nitronium ion sources) and its concentration can significantly impact selectivity. Milder nitrating agents are often preferred to minimize side reactions.

Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the substrate and the nitrating species, thereby affecting the isomer distribution.

Temperature: Lower temperatures are generally favored to control the exothermic nature of nitration and improve selectivity by reducing the formation of undesired isomers.

Catalyst: In some cases, acid catalysts are employed to facilitate the reaction, and their nature and concentration must be carefully selected.

The following table summarizes the general influence of these parameters on the regioselectivity of indole nitration:

| Parameter | Effect on Regioselectivity | Rationale |

| Nitrating Agent | Milder agents improve selectivity for the 5-position. | Reduces over-nitration and formation of other isomers. |

| Solvent | Polarity can influence the electrophilicity of the nitrating species. | Affects the solvation of reactants and transition states. |

| Temperature | Lower temperatures generally increase 5-nitro isomer yield. | Reduces the rate of competing side reactions. |

| Catalyst | Acid catalysts can enhance the reaction rate but may decrease selectivity. | Increases the concentration of the nitronium ion. |

Multi-Step Synthetic Sequences and Overall Process Optimization

The synthesis of this compound is inherently a multi-step process. A common strategy involves the initial synthesis of 5-nitroindoline, followed by the introduction of the ethyl carboxylate group at the N-1 position. One documented approach to a related precursor, 5-nitroindole-2-carboxylic acid, involves the Fischer indole synthesis. This method utilizes the reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form a hydrazone, which is then cyclized in the presence of a catalyst like polyphosphoric acid to yield ethyl 5-nitroindole-2-carboxylate. nih.gov Subsequent hydrolysis would yield the carboxylic acid.

A potential multi-step sequence for the target compound could be envisioned as:

Nitration of Indoline: Direct nitration of indoline to produce 5-nitroindoline.

N-Acylation: Reaction of 5-nitroindoline with ethyl chloroformate in the presence of a base to yield this compound.

Minimizing purification steps: Telescoping reactions, where the product of one step is used directly in the next without isolation, can significantly improve efficiency. whiterose.ac.uk

Solvent selection: Choosing solvents that are effective for multiple steps can reduce waste from solvent swapping.

Reagent stoichiometry: Optimizing the amounts of reagents to minimize excess and reduce costs and waste.

Automated systems and design of experiment (DoE) methodologies are increasingly being used to efficiently explore the multi-dimensional parameter space and identify optimal conditions for the entire process. whiterose.ac.ukresearchgate.net

Advanced Synthetic Approaches and Techniques

Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency, scalability, and environmental footprint of the synthesis of this compound.

Implementation of Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the preparation of fine chemicals and active pharmaceutical ingredients. mdpi.com The use of microreactors or packed-bed reactors offers significant advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions like nitration. mdpi.combeilstein-journals.org

For the synthesis of indole derivatives, flow chemistry has been successfully applied to several key transformations, including the Fischer indole synthesis and reductive cyclizations of nitroaromatics. mdpi.comuc.pt For example, the Reissert indole synthesis, which can produce indole-2-carboxylates, has been adapted to a continuous flow process, significantly reducing reaction times compared to batch methods. mdpi.com

A potential flow-based synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream. This approach allows for the integration of reaction and purification steps, leading to a more streamlined and efficient manufacturing process. nih.govnih.gov The table below outlines the potential benefits of applying flow chemistry to the synthesis.

| Feature of Flow Chemistry | Benefit for Synthesis of this compound |

| Enhanced Heat Transfer | Improved control over exothermic nitration, reducing side products. |

| Precise Residence Time Control | Optimization of reaction time to maximize yield and minimize byproducts. |

| Increased Safety | Smaller reaction volumes minimize risks associated with hazardous reagents. |

| Scalability | "Numbering-up" or "scaling-out" allows for flexible production scales. |

| Automation | Integration with online analytics for real-time monitoring and optimization. whiterose.ac.ukresearchgate.net |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomeric Purity (if applicable to indoline-1-carboxylates)

While this compound itself is not chiral, many of its downstream applications may involve the creation of chiral centers. The indoline scaffold is a common feature in many biologically active molecules, where stereochemistry plays a critical role in their pharmacological activity. Therefore, methods for the asymmetric synthesis of indoline derivatives are of significant interest.

Asymmetric synthesis of substituted indolines can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. nih.gov For instance, catalytic asymmetric hydrogenation of corresponding indoles or the use of chiral organocatalysts in cyclization reactions can provide access to enantioenriched indolines. rsc.org

In cases where a racemic mixture of a chiral indoline derivative is produced, chiral resolution techniques can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common analytical and preparative method for this purpose.

Although not directly applicable to the achiral target compound, the principles of asymmetric synthesis are highly relevant to the broader context of utilizing this compound as a starting material for more complex, chiral molecules.

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring enzymatic reactions or using water as a solvent where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Flow chemistry can also contribute to energy efficiency through better heat integration.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Renewable Feedstocks: While not always feasible for complex molecules, exploring the use of starting materials derived from renewable resources is a long-term goal.

The following table highlights potential green chemistry improvements for the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Choosing reactions like addition and cyclization over substitution and elimination where possible. |

| Less Hazardous Chemical Syntheses | Using safer nitrating agents and avoiding toxic solvents like chlorinated hydrocarbons. |

| Designing Safer Chemicals | The final product's application dictates this, but minimizing toxicity is a goal. |

| Safer Solvents and Auxiliaries | Employing greener solvents like ethanol (B145695) or exploring solvent-free conditions. |

| Design for Energy Efficiency | Utilizing flow chemistry for better thermal management and exploring microwave-assisted synthesis. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for parts of the molecule. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing catalytic hydrogenation for nitro group reduction instead of stoichiometric metal reductants. |

| Design for Degradation | Not directly related to synthesis but a consideration for the final product's lifecycle. |

| Real-time analysis for Pollution Prevention | Using in-line analytical techniques in flow chemistry to monitor and control the reaction. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reagents and reaction conditions to minimize the risk of accidents. |

By systematically applying these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Reactivity and Chemical Transformations of Ethyl 5 Nitroindoline 1 Carboxylate

Chemical Reactivity of the Nitro Group

The nitro group at the C-5 position is a key functional handle that significantly influences the molecule's chemical behavior and allows for a variety of useful transformations.

Selective Reduction of the Nitro Moiety to Amino Analogs (e.g., 5-aminoindoline-1-carboxylate)

The reduction of the nitro group to an amino group is a fundamental transformation in the utilization of ethyl 5-nitroindoline-1-carboxylate, providing access to the corresponding 5-aminoindoline-1-carboxylate. This conversion is crucial for the synthesis of various biologically active molecules and pharmaceutical intermediates. chemicalbook.comchemicalbook.com A variety of reducing agents and conditions have been successfully employed for this purpose, with the choice often depending on the presence of other functional groups and the desired selectivity. commonorganicchemistry.comwikipedia.orgniscpr.res.inresearchgate.netmasterorganicchemistry.comorganic-chemistry.orgrsc.orgjsynthchem.com

Commonly used methods for this reduction include:

Catalytic Hydrogenation: This is a widely used and often preferred method due to its clean nature and high yields. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) are highly effective for the hydrogenation of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.comchemicalbook.com Raney nickel is another effective catalyst, particularly when the substrate contains functionalities that could be sensitive to dehalogenation. wikipedia.orgmasterorganicchemistry.com

Metal-Based Reductions: Several metals in acidic or neutral media are effective for nitro group reduction. masterorganicchemistry.com

Iron (Fe) in acidic conditions: This provides a mild method for reducing nitro groups. commonorganicchemistry.com

Tin(II) chloride (SnCl₂): This reagent offers a mild reduction of nitro groups to amines and is compatible with many other functional groups. commonorganicchemistry.comgoogle.com

Zinc (Zn) in acidic conditions: Similar to iron, zinc metal provides a mild reduction pathway. commonorganicchemistry.com

Other Reagents:

Sodium hydrosulfite (Na₂S₂O₄): This reagent can be used for the selective reduction of nitro groups.

Sodium sulfide (B99878) (Na₂S): This can sometimes be used to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The following table summarizes some of the common reagents used for the reduction of nitroarenes to anilines.

| Reagent/Catalyst | Conditions | Selectivity |

| H₂/Pd-C | Mild temperature and pressure | High, but can reduce other functional groups |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral | Good, often used in industrial processes |

| SnCl₂/HCl | Mild | Good, tolerates many functional groups |

| Zn/AcOH | Mild | Good |

| Sodium Dithionite | Aqueous alcohol | Moderate temperature |

| Hydrazine Hydrate/Catalyst | Varies with catalyst | Can be highly selective |

Impact of the Nitro Group on the Electronic Properties and Reactivity of the Indoline (B122111) Ring

The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the indoline ring towards electrophilic aromatic substitution reactions. This deactivation is a consequence of the reduced electron density in the aromatic ring, making it less susceptible to attack by electrophiles. nih.gov Conversely, this electronic pull enhances the electrophilicity of the indoline system, particularly at the C-2 and C-3 positions of the pyrrole (B145914) ring. researchgate.net This makes the indoline ring more susceptible to nucleophilic attack and certain types of cycloaddition and annulation reactions. researchgate.net

The polarity of the molecule is also significantly altered by the nitro group, which can influence its interactions with other molecules and its solubility in various solvents. nih.gov In the context of drug design, the nitro group can be considered both a pharmacophore, contributing to biological activity, and a toxicophore, due to potential redox reactions within cells. nih.gov

Transformations Involving the Indoline Ring System

The indoline ring system itself can undergo a variety of chemical transformations, allowing for further diversification of the molecular scaffold.

Regioselective Functionalization at Peripheral Positions (e.g., C-2, C-3, C-4, C-6, C-7)

While the inherent reactivity of the pyrrole ring often favors functionalization at the C-2 and C-3 positions, methods have been developed for the selective functionalization of the benzenoid part of the indoline ring at the C-4, C-5, C-6, and C-7 positions. acs.orgnih.govacs.org Achieving regioselectivity in the functionalization of indoles is a significant challenge due to the presence of multiple reactive C-H bonds. nih.govnih.gov

Strategies for regioselective functionalization often involve the use of directing groups. nih.govacs.orgnih.gov For instance, the installation of specific directing groups on the indole (B1671886) nitrogen can facilitate C-H activation and subsequent functionalization at specific positions like C-4, C-5, C-6, and C-7. nih.govacs.org Transition-metal catalysis, particularly with palladium and copper, has played a crucial role in developing these selective C-H functionalization methods. acs.orgnih.govacs.orgrsc.org

The following table provides a general overview of strategies for regioselective functionalization of the indole core.

| Position | Method | Catalyst/Reagent |

| C-2, C-3 | Inherent reactivity, Friedel-Crafts type reactions | Lewis acids, various electrophiles |

| C-4 | Directing group-assisted C-H activation | Palladium catalysts |

| C-5 | Directing group-assisted C-H activation | Copper catalysts |

| C-6 | Directing group-assisted C-H activation | Copper catalysts |

| C-7 | Directing group-assisted C-H activation | Palladium catalysts |

Ring-Opening and Rearrangement Pathways (if mechanistically observed)

The indoline ring system can be susceptible to ring-opening reactions under certain conditions. For example, in the context of spiropyrans containing a 6-nitroindoline (B33760) moiety, the electronic nature of substituents on the indoline ring can influence the ring-opening process. adelaide.edu.au While specific ring-opening or rearrangement pathways for this compound are not extensively detailed in the provided search results, such transformations are known for related indole derivatives. For instance, some indole derivatives can undergo ring expansion reactions with nitroalkenes to form quinolones through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. rsc.org The reduction of certain nitroisatin derivatives with sodium borohydride (B1222165) can also lead to ring-opened products. researchgate.net

Dearomatization Processes within the Indoline Scaffold

Dearomatization of indoles is a powerful strategy for synthesizing three-dimensional indoline-based structures from flat aromatic precursors. nih.govacs.org These reactions are of significant interest as they provide access to novel chemical space and topologically distinct scaffolds. researchgate.netnih.gov

Visible-light-induced photocatalysis has emerged as a mild and sustainable approach for the dearomatization of indoles. acs.org These methods can involve electron transfer or energy transfer processes to initiate the dearomatization cascade. acs.org For instance, photocatalytic dearomative annulation reactions can lead to the formation of fused and spiro-indoline structures. acs.org Metallaphotoredox catalysis, which combines transition metal catalysis with photocatalysis, has also been employed for the dearomatization of indoles. acs.org

The dearomatization of indoles can also be achieved through other methods, such as cycloaddition reactions where the indole acts as a dienophile, particularly when substituted with electron-withdrawing groups like the nitro group. researchgate.net

Chemical Stability and Transformations of the N-1 Ethyl Carbamate (B1207046) Group

The ethyl carbamate (—COOEt) moiety at the N-1 position of the indoline ring plays a significant role in the chemical behavior of this compound. This group can act as a protecting group for the indoline nitrogen, modulating its reactivity and providing a handle for further synthetic manipulations. The stability and cleavage of this carbamate are crucial considerations in synthetic design.

Hydrolytic Stability and Cleavage Mechanisms of the Carbamate Linkage

The hydrolysis of the N-1 ethyl carbamate linkage in this compound, which results in the cleavage of the N-C bond, can be achieved under both acidic and basic conditions. The reaction mechanism and the required conditions are influenced by the nature of the substituents on the indoline ring.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of carbamates can proceed through different mechanisms, such as AAC1 or AAC2, depending on the reaction conditions and the structure of the carbamate. rsc.org For ethyl carbamates, the reaction typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water. youtube.com

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Carbamates

| Reagent | Solvent | Temperature | Comments |

|---|---|---|---|

| Dilute HCl | Water | Heating | Standard conditions for amide and carbamate hydrolysis. chemguide.co.uk |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | Often used for the cleavage of acid-labile protecting groups. clockss.org |

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydrolysis of the ethyl carbamate involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to yield the corresponding carbamic acid, which is unstable and decarboxylates to give the free amine, along with ethanol (B145695) and carbonate. khanacademy.org

The electron-withdrawing nitro group is anticipated to make the indoline nitrogen a better leaving group, potentially facilitating the cleavage of the carbamate under basic conditions.

Table 2: General Conditions for Base-Catalyzed Hydrolysis of Carbamates

| Reagent | Solvent | Temperature | Comments |

|---|---|---|---|

| Sodium Hydroxide | Water/Ethanol | Heating | Common conditions for saponification and amide hydrolysis. chemguide.co.uk |

| Potassium Hydroxide | Methanol/Water | Reflux | Vigorous conditions for stable amides and carbamates. umich.edu |

Selective Deprotection Strategies (if the carbamate serves as a protecting group)

The ethoxycarbonyl (COOEt) group is a robust protecting group, generally more stable than tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. nih.gov However, various methods have been developed for its removal.

Reductive Cleavage: Certain reductive conditions can be employed to cleave carbamates. For instance, reduction with lithium aluminum hydride (LiAlH₄) can reduce the carbamate to an N-methyl group, which is a deprotection-alkylation strategy. nih.gov

Nucleophilic Cleavage: Strong nucleophiles can also effect the cleavage of carbamates. For example, treatment with reagents like sodium thiophenoxide has been used for the removal of methyl carbamates. libretexts.org The applicability of such methods to ethyl carbamates on an indoline system would require empirical validation.

Table 3: Potential Selective Deprotection Strategies for N-Ethoxycarbonyl Group

| Reagent/Method | Solvent | Temperature | Comments |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF | Reflux | Reduces the carbamate to an N-methyl group. nih.gov |

| Trimethylsilyl (B98337) Iodide (TMSI) | Dichloromethane/Acetonitrile (B52724) | Room Temperature | A powerful reagent for cleaving ethers and esters, can also cleave carbamates. libretexts.org |

| Strong Base (e.g., KOH) | Alcohol/Water | High Temperature | Can be used for deprotection if other functional groups are stable to strong base. chemguide.co.ukumich.edu |

The presence of the nitro group on the indoline ring adds a layer of complexity to the deprotection strategy. The nitro group itself can be susceptible to reduction under certain conditions (e.g., catalytic hydrogenation), which could lead to undesired side reactions if not carefully controlled. Therefore, the choice of a deprotection method for this compound must be made with careful consideration of the reactivity of both the carbamate and the nitro group.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of ethyl 5-nitroindoline-1-carboxylate.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are instrumental.

In a typical ¹H NMR spectrum of a related compound, ethyl 5-nitroindole-2-carboxylate, run in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), characteristic signals would confirm the presence of the ethyl group, with a triplet around 1.1-1.3 ppm for the methyl protons and a quartet around 4.0-4.3 ppm for the methylene (B1212753) protons. rsc.org The protons on the indole (B1671886) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their positions. The proton attached to the nitrogen atom would likely appear as a broad singlet at a downfield chemical shift. rsc.org

Table 1: Representative ¹H NMR Data for a Related Indole Compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 1.11-1.07 | t | -CH₃ |

| 4.01-3.96 | q | -CH₂- |

| 7.24-7.34 | m | Aromatic Protons |

| 9.21 | brs | NH |

Table 2: Representative ¹³C NMR Data for a Related Indole Compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 14.5 | -CH₃ |

| 59.6 | -CH₂- |

| 99.7-152.6 | Aromatic Carbons |

| 165.8 | C=O |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision. For this compound, with a molecular formula of C₁₁H₁₂N₂O₄, the calculated monoisotopic mass is 236.0797 Da. HRMS analysis would be expected to yield an experimental m/z value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a unique "fingerprint" and identifying the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands would be observed. The strong absorption band of the carbonyl group (C=O) in the ester is expected in the region of 1700-1730 cm⁻¹. spectroscopyonline.com The nitro group (-NO₂) would exhibit two strong stretching vibrations, an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The C-N stretching vibrations of the indoline (B122111) ring and the C-O stretching of the ester would also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman spectra, the symmetric vibrations of the nitro group and the aromatic ring are often strong and well-defined. Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1700 - 1730 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-O (Ester) | Stretching | 1000 - 1300 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Growing a suitable single crystal of this compound is the first critical step for this analysis. researchgate.net Once a crystal of sufficient quality is obtained, it is subjected to X-ray diffraction. nih.gov The resulting diffraction pattern is then used to solve the crystal structure, yielding precise bond lengths, bond angles, and torsion angles for the molecule. researchgate.net This data provides an unambiguous confirmation of the connectivity and conformation of the atoms within the molecule in the solid state. For example, a study on a related compound, 2-ethyl-5-nitroisoindoline-1,3-dione, revealed a nearly planar phthalimide (B116566) unit. researchgate.net Similar analyses on this compound would determine the planarity of the indoline ring system and the orientation of the ethyl carboxylate and nitro groups.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. nih.gov This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. nih.gov In the case of this compound, the nitro group and the carbonyl group of the ester are potential hydrogen bond acceptors. While the indoline nitrogen is part of a carbamate (B1207046) and less basic, weak C-H···O hydrogen bonds may play a significant role in stabilizing the crystal structure. researchgate.net Analysis of the crystal packing can provide insights into the physical properties of the solid, such as melting point and solubility. Hirshfeld surface analysis is a modern computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular interactions. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for separating and analyzing complex mixtures. For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) is a primary method for purification and purity verification, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the characterization of volatile derivatives, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive organic compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Methodology and Findings:

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds such as indole and indoline derivatives. In this technique, a non-polar stationary phase is used with a polar mobile phase. For this compound, a typical stationary phase would be a silica (B1680970) support chemically bonded with C18 (octadecyl) alkyl chains.

The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. The elution of compounds is achieved by either an isocratic method (constant mobile phase composition) or a gradient method (mobile phase composition is varied over time). A gradient elution is often preferred for complex samples containing compounds with a wide range of polarities, as it allows for better resolution and shorter analysis times. To improve peak shape and resolution, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase. nih.govsielc.com For preparative HPLC, where the goal is to isolate the pure compound, the same principles apply but on a larger scale with larger columns and higher flow rates.

The purity of this compound is determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will exhibit a single, sharp, and symmetrical peak. The identity of the peak can be confirmed by comparing its retention time with that of a known reference standard. Furthermore, coupling the HPLC system to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the compound in the eluting peak, providing definitive identification. nih.gov

Interactive Data Table: Representative HPLC Method for this compound Purity Analysis

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min |

Note: This is a representative method. Actual retention times may vary depending on the specific column and instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its relatively high polarity and low volatility. libretexts.org Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net

Derivatization and Analysis:

For a compound like this compound, the primary site for derivatization would be the N-H group of the indoline ring, assuming it can be made available or if the precursor 5-nitroindoline (B147364) is analyzed. Silylation is a common and effective derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for the silylation of nitroaromatic compounds. nih.gov The derivatization reaction increases the volatility of the analyte, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification by matching with spectral libraries or through interpretation of the fragmentation pattern.

The electron ionization (EI) mass spectrum of a silylated derivative of a nitroaromatic compound is expected to show a molecular ion peak (M⁺) or a characteristic [M-15]⁺ peak due to the loss of a methyl group from the silyl moiety. nih.gov

Interactive Data Table: Expected GC-MS Data for a Silylated Derivative of 5-Nitroindoline

| Parameter | Description |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Derivative | 1-(trimethylsilyl)-5-nitroindoline |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Oven Program | 70 °C (1 min), then ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M⁺) | m/z 236 |

| Key Fragment Ions (m/z) | 221 ([M-CH₃]⁺), 190 ([M-NO₂]⁺), 73 ([Si(CH₃)₃]⁺) |

Note: This table presents expected data for a potential volatile derivative. The actual fragmentation pattern may vary.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Nitroindoline 1 Carboxylate

Electronic Structure and Molecular Orbital Theory

The electronic behavior and spatial arrangement of atoms in ethyl 5-nitroindoline-1-carboxylate are fundamental to understanding its chemical nature. Computational methods allow for a detailed exploration of these aspects.

Density Functional Theory (DFT) Calculations for Ground State Properties and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and ground state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), can be utilized to optimize the molecular geometry and determine key thermodynamic parameters. researchgate.net

These calculations would reveal the bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. The indoline (B122111) ring is expected to be nearly planar, while the ethyl carboxylate and nitro groups will have specific orientations relative to the ring to minimize steric hindrance and maximize electronic stability. The results from such calculations are foundational for further theoretical analyses.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Heat of Formation | Value | kcal/mol |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. researchgate.netnih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich indoline ring system, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group and the carbonyl of the ester. This distribution indicates that the indoline ring is the primary site for electrophilic attack, whereas the nitro and carboxylate groups are susceptible to nucleophilic attack. FMO analysis helps in predicting how the molecule will interact with other reagents. researchgate.netrsc.org

Table 2: Frontier Molecular Orbital (FMO) Data for this compound

| Orbital | Energy (eV) | Primary Localization |

| HOMO | Value | Indoline Ring |

| LUMO | Value | Nitro Group, Carbonyl Group |

| HOMO-LUMO Gap | Value | - |

Note: The values in this table are illustrative and would be derived from FMO analysis.

Charge Distribution and Electrostatic Potential Surface Analysis

The analysis of charge distribution and the molecular electrostatic potential (MEP) surface provides a visual representation of the electrophilic and nucleophilic sites within the molecule. The MEP map uses a color scale to denote regions of different electrostatic potential. For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the nitro and carboxylate groups, indicating their nucleophilic character. Conversely, regions of positive potential (blue) are likely to be found around the hydrogen atoms of the indoline ring and the ethyl group, suggesting sites for nucleophilic attack.

This analysis is vital for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which influence the compound's physical properties and its behavior in a biological or chemical system.

Mechanistic Studies of Reactions Involving this compound

Theoretical chemistry also allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Elucidation

By employing computational methods like DFT, it is possible to map out the potential energy surface for reactions involving this compound. This includes the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in reaction kinetics.

For instance, in a nucleophilic aromatic substitution reaction on the indoline ring, computational studies can elucidate the step-by-step mechanism, including the formation of any intermediates and the structures of the transition states connecting them. This level of detail is crucial for understanding and optimizing reaction conditions.

Theoretical Predictions of Reaction Yields and Selectivities

While predicting exact reaction yields with high accuracy remains a significant challenge in computational chemistry, theoretical models can provide valuable qualitative and semi-quantitative predictions. By comparing the activation energies of competing reaction pathways, it is possible to predict the major and minor products, and thus the selectivity of a reaction. acs.orgacs.org

For this compound, computational models could be used to predict the regioselectivity of, for example, an electrophilic substitution reaction. By calculating the energies of the transition states leading to substitution at different positions on the indoline ring, one can predict the most likely outcome. These predictions can guide experimental work, saving time and resources in the synthesis and modification of this compound. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Theoretical investigations into the preferred conformations and molecular flexibility of a compound are fundamental to understanding its biological activity and physical properties. Such studies typically involve computational methods to explore the potential energy surface of the molecule, identifying low-energy conformers and the barriers between them. Molecular dynamics simulations further provide a dynamic picture of the molecule's behavior over time, elucidating its flexibility and interactions with its environment.

Prediction of Spectroscopic Parameters

Computational methods are also a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Vibrational Frequency Calculations:Theoretical calculations of vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra.nih.govThese calculations can help assign specific vibrational modes to the functional groups within the molecule. For instance, the stretching frequency of the carbonyl (C=O) group in the carboxylate moiety and the symmetric and asymmetric stretches of the nitro (NO₂) group would be of particular interest. However, no specific computational studies on the vibrational frequencies of this compound have been published.

While research exists on related nitroindoline (B8506331) derivatives, such as N-acyl-7-nitroindolines and 5-bromo-7-nitroindoline-S-ethylthiocarbamate, which have been studied for their photoreactive properties using quantum chemistry calculations, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. nih.govnih.gov

The absence of this specific information highlights a niche for future research. A dedicated computational study on this compound would be beneficial to elucidate its structural and electronic properties, providing a valuable dataset for chemists and pharmacologists.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Lead Generation

Utility as a Versatile Synthetic Building Block

The specific arrangement of functional groups in Ethyl 5-nitroindoline-1-carboxylate makes it an exceptionally useful intermediate in organic synthesis. The indoline (B122111) nitrogen is protected by the ethyl carboxylate group, which can be readily removed or modified, while the nitro group at the 5-position serves as both a powerful electron-withdrawing group and a synthetic handle for further transformations, most notably its reduction to an amine.

Construction of Complex Polycyclic and Heterocyclic Ring Systems

The indoline scaffold is a core component of numerous natural products and pharmacologically active compounds. This compound serves as an excellent starting point for constructing more elaborate fused heterocyclic systems. The functional groups on the molecule provide multiple reaction sites for intramolecular cyclizations and annulation strategies. For instance, after reduction of the nitro group to an amine, the resulting 5-aminoindoline derivative can be used in reactions to build additional rings onto the indoline framework. This approach is crucial for synthesizing novel polycyclic systems that are often explored for their unique biological and material science properties. The furo[2,3-b]indoline ring system, for example, is an important structural unit in various natural products, and synthetic strategies often rely on highly functionalized indoline precursors to build this fused ring system benthamscience.com.

Scaffold for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating collections of structurally diverse small molecules to probe biological systems and discover new therapeutic agents rsc.orgcam.ac.uk. This compound is an ideal scaffold for such endeavors. The N-1 position can be decorated with a wide variety of substituents, and the C-5 position, after reduction of the nitro group, provides another point for diversification.

This approach has been effectively demonstrated in the generation of libraries of indoline-based compounds. Researchers start with the 5-nitroindoline (B147364) core and introduce diversity by reacting it with various aldehydes, acyl chlorides, or isocyanates at the N-1 position acs.orgnih.gov. Subsequent reduction of the nitro group to an amine and further reaction (e.g., conversion to an isothiocyanate) generates a large library of related compounds with varied appendages acs.orgnih.gov. This systematic variation allows for the exploration of a wide region of chemical space around the indoline core, which is essential for identifying molecules with novel biological activities cam.ac.uk.

Precursor for Biologically Relevant Indoline Derivatives

The indoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. This compound is a key precursor for many of these derivatives, enabling systematic studies of their interactions with biological targets.

Synthesis of Analogs for Investigating Molecular Mechanisms of Interaction with Biological Targets

The compound is instrumental in the synthesis of analogs for studying structure-activity relationships (SAR) with biological targets like enzymes and receptors. A notable example is the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade involved in inflammation nih.govresearchgate.netnih.govebris.eu.

In these studies, 5-nitroindoline is used as the starting scaffold. Different chemical groups are attached to the N-1 position, and the nitro group is subsequently reduced to an amine, which is then further modified acs.orgnih.gov. This process generates a series of analogs that are tested for their ability to inhibit the target enzymes. By comparing the inhibitory potency of different analogs, researchers can deduce which chemical features are crucial for biological activity. This systematic approach led to the discovery of potent dual 5-LOX/sEH inhibitors with significant anti-inflammatory effects in cellular and in vivo models nih.govebris.eu.

Strategic Scaffold Modification for Rational Design of Chemical Probes and Ligands

Beyond screening libraries, this compound is used in the rational design of specific chemical probes and ligands to study biological systems nih.govpurdue.edu. Once an initial "hit" compound is identified, its structure can be systematically and strategically modified to enhance potency, selectivity, and other pharmacologically relevant properties.

For example, after identifying a promising indoline-based inhibitor, researchers expanded the SAR by synthesizing related compounds with different core scaffolds, such as indole (B1671886) and carbazole, to modulate properties like planarity and aromaticity acs.org. This strategic modification allows for a deeper exploration of the target's binding site and helps in designing more effective and selective molecules acs.org. Similarly, indoline derivatives have been synthesized and evaluated as ligands for specific receptors, such as the dopamine D4 receptor, demonstrating the scaffold's utility in designing targeted neurological agents nih.gov. The 5-nitroindole (B16589) scaffold has also been used to develop compounds that bind to c-Myc G-quadruplex DNA, showing potential as anticancer agents nih.govnih.govresearchgate.net.

Presence and Role in Patent Literature for Novel Chemical Entities

Given its utility as a versatile synthetic intermediate, this compound and closely related structures are frequently cited in the chemical patent literature. While the final, marketed drug or novel chemical entity is the primary subject of a patent's claims, the synthesis of that entity is a critical part of the disclosure. In this context, this compound is often described as a key starting material or intermediate in the synthetic route to the final proprietary compound.

Its role is foundational for creating novel compositions of matter in areas such as anti-inflammatory agents, reverse transcriptase inhibitors like Delavirdine, and indoleamine 2,3-dioxygenase (IDO) inhibitors chemicalbook.com. Patents in these therapeutic areas will often detail synthetic schemes that rely on the versatile reactivity of this or similar nitroindoline (B8506331) building blocks to construct the core of the novel active molecule. Therefore, while not the final product itself, its presence in patent literature underscores its importance in the innovation pipeline for new medicines and chemical technologies.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-nitroindoline-1-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via nitration of indoline derivatives followed by carboxylation and esterification. A representative method involves reacting 5-nitroindoline with a carbonylating agent (e.g., di-tert-butyl dicarbonate) in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The crude product is purified via silica gel chromatography, yielding the target compound with ~64% efficiency . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to minimize side reactions (e.g., over-nitration).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the indoline backbone and ester/NO₂ group positions. For example, nitro groups deshield adjacent protons, appearing as distinct downfield shifts .

- HR-MS : To verify molecular weight (e.g., observed m/z 235.1452 for tert-butyl 5-nitroindoline-1-carboxylate, a structurally analogous compound) .

- FT-IR : To identify nitro (1520–1350 cm⁻¹) and ester carbonyl (1740–1710 cm⁻¹) stretches.

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

Document all parameters explicitly:

- Solvent purity : Use anhydrous DCM to prevent hydrolysis.

- Reagent ratios : Specify molar equivalents (e.g., 1.2 eq. di-tert-butyl dicarbonate relative to indoline).

- Purification : Detail column chromatography conditions (e.g., hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) predict the reactivity or stability of this compound?

Density Functional Theory (DFT) can model electron density distributions to identify reactive sites (e.g., nitro group electrophilicity). Molecular dynamics simulations assess solvent interactions, such as hydrogen bonding in polar solvents, which may influence crystallization or degradation . For example, studies on ethyl lactate demonstrated how hydrogen bonding affects solvent behavior, a framework applicable to nitroindoline esters .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., rotamerism) cause splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings.

- Crystallography : Use single-crystal X-ray diffraction (via SHELXL ) to confirm stereochemistry if ambiguities persist.

Q. How can researchers validate the purity of this compound for pharmacological studies?

- HPLC-PDA : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis : Confirm C/H/N/O percentages within ±0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .

Q. What experimental and computational approaches optimize the compound’s solubility for biological assays?

- Solvent Screening : Test dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers with surfactants.

- Co-solvency Studies : Use phase diagrams to identify solubility enhancers (e.g., PEG-400).

- Molecular Dynamics : Simulate solvation free energy to predict compatible solvents .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.